Ganirelix is derived from a sequence of amino acids and is classified as a synthetic analog of naturally occurring gonadotropin-releasing hormone. It belongs to the broader class of drugs known as fertility medications. Its active ingredient, ganirelix acetate, is marketed under various brand names, including Orgalutran.
The synthesis of ganirelix typically employs solid-phase peptide synthesis techniques. Two primary methods are prevalent: the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase synthesis methods. The Fmoc method has gained preference due to its higher efficiency and yield.
The synthesis process includes:
Ganirelix has a complex molecular structure characterized by multiple chiral centers due to its peptide nature. The chemical formula for ganirelix acetate is , and it has a molecular weight of approximately 1,201.43 g/mol.
Ganirelix undergoes various chemical reactions during its synthesis and application:
These reactions are crucial for achieving the desired purity and biological activity of the final product .
Ganirelix acts by competitively inhibiting gonadotropin-releasing hormone receptors in the pituitary gland. This inhibition leads to decreased secretion of luteinizing hormone and follicle-stimulating hormone, which are critical for ovulation. By blocking these hormones, ganirelix effectively prevents premature ovulation during fertility treatments.
Ganirelix is primarily used in reproductive medicine:
The evolution of GnRH antagonists progressed through three generations to overcome pharmacological limitations:
Clinical development accelerated after ganirelix demonstrated >90% suppression of premature LH surges in phase II trials. The landmark double-blind, dose-finding study (1998) established 0.25 mg/day as the minimal effective dose, balancing pituitary suppression (serum LH: 1.7 IU/L) with optimal pregnancy rates (33.8% per cycle) [2] [6]. Subsequent phase III trials confirmed non-inferiority to long-acting GnRH agonists (buserelin, leuprolide) in oocyte yield, while significantly reducing stimulation duration (mean difference: 4 days) and gonadotropin requirements [1] [6]. The FDA approved ganirelix in 1999, establishing a new paradigm for ovarian stimulation protocols [3] [4].
Ganirelix (molecular weight: 1570.35 g/mol; formula: C₈₀H₁₁₃ClN₁₈O₁₃) is a synthetic decapeptide derivative of native GnRH with strategic amino acid substitutions that confer receptor antagonism and metabolic stability [3] [4] [9]:
Table 1: Structural Modifications of Ganirelix Versus Native GnRH
Position | Native GnRH | Ganirelix Substitution | Functional Impact |
---|---|---|---|
1 | pGlu | Ac-D-Nal¹ | Blocks degradation; enhances receptor binding |
2 | His | D-Pal(3)² | Reduces histamine release |
3 | Trp | D-Pal(3)³ | Stabilizes bioactive conformation |
6 | Gly | D-hArg(Et₂)⁶ | Increases solubility and antagonistic potency |
8 | Arg | hArg(Et₂)⁸ | Enhances receptor affinity |
10 | Gly-NH₂ | D-Ala¹⁰ | Prevents C-terminal degradation |
These modifications yield critical pharmacological advantages:
Functionally, ganirelix operates through competitive inhibition of pituitary GnRH receptors, preventing G-protein coupling and subsequent gonadotropin secretion. Unlike agonists, it induces immediate suppression without initial stimulation, enabling mid-follicular phase initiation in COS protocols [4] [6].
Ganirelix exerts precise, reversible control over the hypothalamic-pituitary-gonadal (HPG) axis through pharmacokinetic and pharmacodynamic mechanisms:
Table 2: Pharmacokinetic/Pharmacodynamic Properties of Ganirelix
Parameter | Value | Clinical Significance |
---|---|---|
Time to peak (Tmax) | 1.1 ± 0.2 hours | Rapid receptor saturation enables same-day LH suppression |
Bioavailability | 91.1% | Near-complete subcutaneous absorption supports consistent dosing |
Elimination half-life | 16.2 ± 1.6 hours | Permits once-daily administration |
Protein binding | 81.9% | Limits free drug fluctuations |
Steady-state achievement | 3 days | Maintains consistent suppression during stimulation |
LH suppression | 74% from baseline | Prevents premature surges without complete gonadotropin ablation |
FSH suppression | 32% from baseline | Preserves follicular recruitment |
After subcutaneous injection, ganirelix achieves peak serum concentrations within 1-2 hours, with absolute bioavailability exceeding 90% [4] [9]. It suppresses serum LH by 74% within 24 hours of initial dosing, maintaining E₂ concentrations <26 pg/mL during treatment—a critical threshold for preventing premature luteinization [2] [7]. The suppression is rapidly reversible; LH secretion normalizes within 48 hours post-cessation, permitting spontaneous ovulation recovery [5] [7].
In ART cycles, ganirelix initiation when dominant follicles reach 12-14 mm diameter (typically stimulation day 6) sustains gonadotropin suppression during late follicular phase vulnerability. This timing aligns with endogenous GnRH pulse frequency acceleration, which triggers premature LH surges in up to 20% of agonist protocols [2] [6]. Clinical outcomes demonstrate equivalent ongoing pregnancy rates to long GnRH agonist protocols (40.3% per transfer) with significantly reduced ovarian hyperstimulation syndrome (OHSS) incidence due to attenuated late follicular LH activity [1] [2] [6].
Table 3: Key Clinical Efficacy Parameters from Phase III Ganirelix Trials
Endpoint | Ganirelix 0.25 mg | Long GnRH Agonist | Statistical Significance |
---|---|---|---|
Premature LH surge rate | 1.0-1.7% | 0-2.5% | Non-inferior |
Ongoing pregnancy rate | 33.8-40.3% | 35.4-42.5% | p>0.05 |
Oocytes retrieved | 9.0-10.0 | 9.8-11.0 | p>0.05 |
Stimulation duration | 8.9 days | 12.5 days | p<0.001 |
Recombinant FSH dose | 1,575 IU | 2,225 IU | p<0.01 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7